![molecular formula C13H17NO3S B2439422 Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate CAS No. 952918-65-9](/img/structure/B2439422.png)
Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate
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Overview
Description
“Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate” is complex, involving a thiophene moiety and a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Examples of existing drugs with thiophene frameworks include suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a voltage-gated sodium channel blocker and dental anesthetic in Europe) .
- Thiophene derivatives, including Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate, find applications as corrosion inhibitors in industrial chemistry and material science .
- Thiophene-containing molecules exhibit diverse pharmacological effects, such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Pharmacological Properties
Synthetic Methods and Heterocyclization
Chemical Synthesis and Custom Manufacturing
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This opens up future directions for the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-12(15)9-10-4-6-14(7-5-10)13(16)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLXUCQVKFTPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(thiophene-2-carbonyl)piperidin-4-yl)acetate |
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